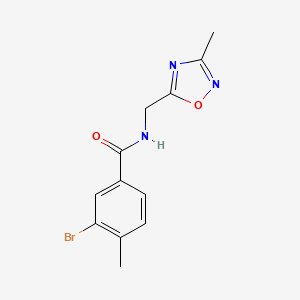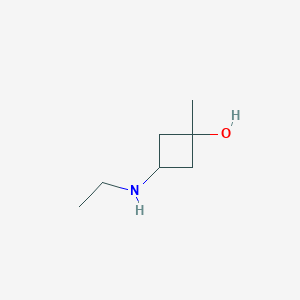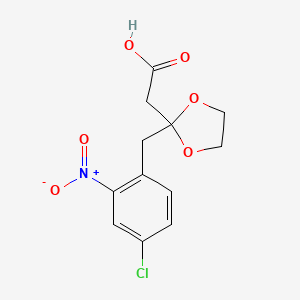
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound that features a complex structure with a dioxolane ring and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-nitrobenzyl alcohol, which undergoes oxidation in the presence of pyridinium chlorochromate in dichloromethane to yield 4-chloro-2-nitrobenzaldehyde . This intermediate is then reacted with ethylene glycol to form the dioxolane ring. Finally, the resulting compound is treated with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-chloro-2-aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Corresponding diols and carboxylic acids.
Scientific Research Applications
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dioxolane ring can also participate in binding interactions with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzyl alcohol: Shares the nitrobenzyl group but lacks the dioxolane ring and acetic acid moiety.
4-Chloro-2-nitroaniline: Similar nitrobenzyl structure but with an amine group instead of the dioxolane ring.
Uniqueness
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is unique due to the presence of both the dioxolane ring and the acetic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClNO6 |
|---|---|
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2-[2-[(4-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C12H12ClNO6/c13-9-2-1-8(10(5-9)14(17)18)6-12(7-11(15)16)19-3-4-20-12/h1-2,5H,3-4,6-7H2,(H,15,16) |
InChI Key |
SJSGAYIKCNMNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC2=C(C=C(C=C2)Cl)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B14916787.png)
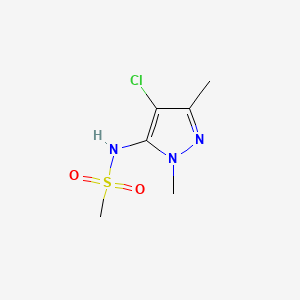

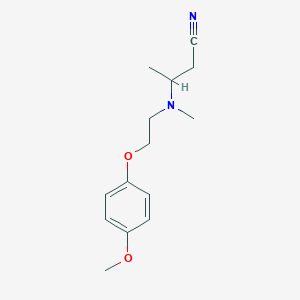
![5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14916819.png)
![(E)-Diphenyl(2'-(2-(triisopropylsilyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916823.png)
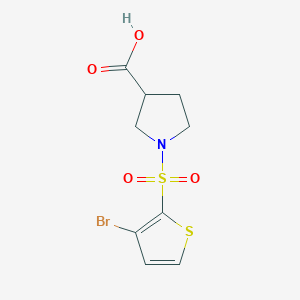
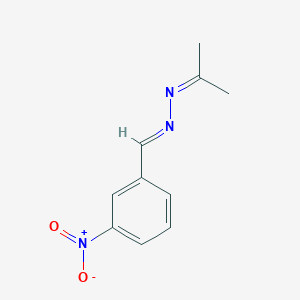
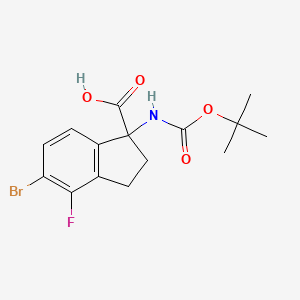

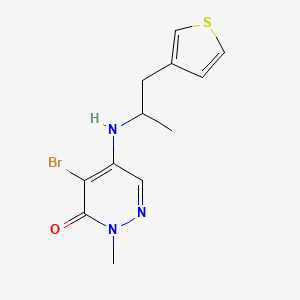
![N-[(2-chlorophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B14916859.png)
